molecular formula C17H30N2O5 B14790762 Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)

Cat. No.: B14790762
M. Wt: 342.4 g/mol
InChI Key: DZNWFBAGRUJPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI) is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a glycine moiety, a tert-butoxycarbonyl (Boc) protecting group, and a cyclohexyl group. It is commonly used in peptide synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI) typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl (Boc) group. This is followed by the coupling of the protected glycine with N-methyl-L-alanyl-2-cyclohexyl- using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI) has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, leading to the formation of biologically active peptides. It can also modulate protein-protein interactions by binding to specific sites on target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Boc-protected glycine and the cyclohexyl group makes it particularly useful in peptide synthesis and as an intermediate in various chemical reactions .

Properties

IUPAC Name

2-cyclohexyl-2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O5/c1-11(19(5)16(23)24-17(2,3)4)14(20)18-13(15(21)22)12-9-7-6-8-10-12/h11-13H,6-10H2,1-5H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNWFBAGRUJPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.